1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)ethanone
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Overview
Description
1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various chlorinating agents, bases, and solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives .
Scientific Research Applications
1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-BENZOTHIAZOL-2-YL) 2-PHENYL QUINAZOLIN-4(3H)-ONES: These compounds share the benzothiazole moiety and have similar antibacterial properties.
INDOLE DERIVATIVES: These compounds also exhibit a wide range of biological activities and are structurally similar in terms of aromaticity.
Uniqueness
1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE is unique due to its combination of a benzothiazole moiety, a piperidine ring, and a chlorinated phenoxy group.
Properties
Molecular Formula |
C22H23ClN2O2S |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C22H23ClN2O2S/c1-14-11-17(12-15(2)21(14)23)27-13-20(26)25-9-7-16(8-10-25)22-24-18-5-3-4-6-19(18)28-22/h3-6,11-12,16H,7-10,13H2,1-2H3 |
InChI Key |
LFFJYJADMFNSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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